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molecular formula C10H7ClF3NO B8567239 Benzonitrile, 3-chloro-4-(2,2,2-trifluoro-1-methylethoxy)-

Benzonitrile, 3-chloro-4-(2,2,2-trifluoro-1-methylethoxy)-

Cat. No. B8567239
M. Wt: 249.61 g/mol
InChI Key: MYEKGHDBRSBHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951825B2

Procedure details

To a solution of 3-chloro-4-fluorobenzonitrile (300 mg) and 1,1,1-trifluoro-2-propanol (263 mg) in THF (15 ml) was added 60% NaH (92.5 mg) at 5° C., followed by stirring at room temperature for 2 hours, addition of a saturated NH4Cl solution to complete the reaction, and extraction with EtOAc. The obtained organic layer was dried over anhydrous MgSO4, and concentrated. The residue was purified by silica gel chromatography (n-hexane:EtOAc=97:3 to 85:15) to obtain 3-chloro-4-(2,2,2-trifluoro-1-methylethoxy)benzonitrile (435 mg) as a colorless oily substance.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
263 mg
Type
reactant
Reaction Step One
Name
Quantity
92.5 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1F)[C:5]#[N:6].[F:11][C:12]([F:17])([F:16])[CH:13]([OH:15])[CH3:14].[H-].[Na+].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:15][CH:13]([CH3:14])[C:12]([F:17])([F:16])[F:11])[C:5]#[N:6] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1F
Name
Quantity
263 mg
Type
reactant
Smiles
FC(C(C)O)(F)F
Name
Quantity
92.5 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (n-hexane:EtOAc=97:3 to 85:15)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C#N)C=CC1OC(C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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